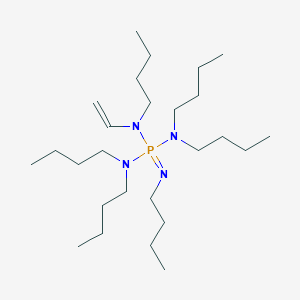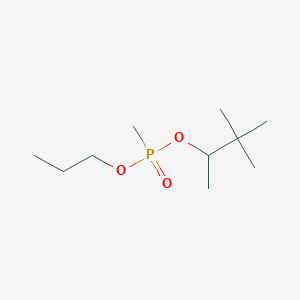
3,3-Dimethylbutan-2-yl propyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutan-2-yl propyl methylphosphonate is an organophosphorus compound Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yl propyl methylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbutan-2-yl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3,3-Dimethylbutan-2-yl propyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of pesticides, plasticizers, and flame retardants.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylbutan-2-yl propyl methylphosphonate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include the inhibition of acetylcholinesterase, which plays a crucial role in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Isopropyl methylphosphonofluoridate
- Sarin (GB)
- Tabun (GA)
- Soman (GD)
- Ethyl-S-dimethylaminoethyl methylphosphonothiolate (VX)
Uniqueness
3,3-Dimethylbutan-2-yl propyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
90550-49-5 |
|---|---|
Formule moléculaire |
C10H23O3P |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[methyl(propoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-7-8-12-14(6,11)13-9(2)10(3,4)5/h9H,7-8H2,1-6H3 |
Clé InChI |
BPDZFECXYZZHIL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C)OC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
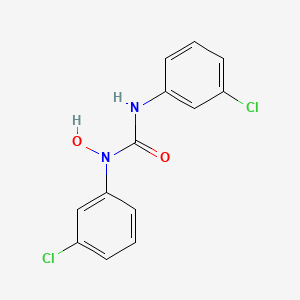

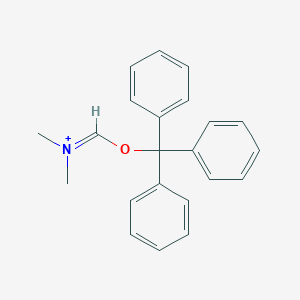

![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
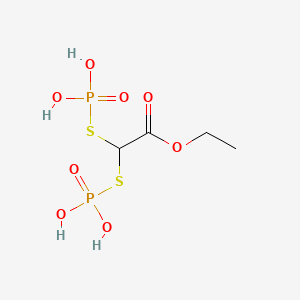
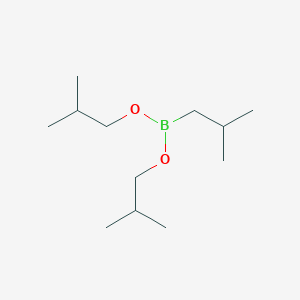

![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
